molecular formula C16H13N3O3 B11457163 2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11457163
M. Wt: 295.29 g/mol
InChI Key: LCOSOODZVVHLNC-UHFFFAOYSA-N
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Description

2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrido[1,2-A]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the formation of the pyrido[1,2-A]pyrimidine core followed by the introduction of the methoxy and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidine ring. Subsequent functionalization steps introduce the methoxy and benzamide groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. For instance, in anti-HIV research, the compound binds to the active site of integrase, an enzyme crucial for viral replication. This binding inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome . The compound’s structure allows it to chelate metal ions, which is essential for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and inhibit integrase sets it apart from other similar compounds .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-methoxy-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-22-13-7-3-2-6-11(13)15(20)18-12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20)

InChI Key

LCOSOODZVVHLNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C3C=CC=CN3C2=O

Origin of Product

United States

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